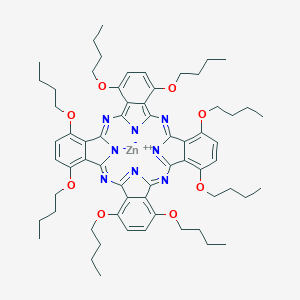![molecular formula C34H32ClCoN4O4 B010982 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+) CAS No. 102601-60-5](/img/structure/B10982.png)
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)
Übersicht
Beschreibung
Porphyrins are macrocyclic compounds that play a crucial role in various biochemical processes, including photosynthesis and oxygen transport. The introduction of specific functional groups and metal centers into the porphyrin core can significantly alter its chemical and physical properties, enabling applications in catalysis, materials science, and medicine.
Synthesis Analysis
Synthesis of porphyrin derivatives typically involves multi-step organic reactions, including condensation, metallation, and modification of peripheral substituents. For example, the synthesis of complex porphyrin structures may involve the condensation of aldehydes with pyrrole, followed by metal insertion into the macrocycle and further functionalization of the periphery to introduce specific groups like carboxyethyl or ethenyl groups.
Molecular Structure Analysis
The molecular structure of porphyrin derivatives is characterized by X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques reveal the planar arrangement of the porphyrin core, the coordination environment of the metal center, and the spatial arrangement of peripheral substituents. The structure directly influences the electronic and optical properties of the compound.
Chemical Reactions and Properties
Porphyrin derivatives participate in various chemical reactions, including coordination with metals, redox reactions, and photochemical processes. The presence of a metal center like chlorocobalt(2+) can facilitate catalytic reactions, such as oxygen transfer or hydrogen evolution. Additionally, the functional groups attached to the porphyrin core can engage in further chemical transformations, affecting the compound's reactivity and utility.
Physical Properties Analysis
The physical properties of porphyrin derivatives, including solubility, melting points, and stability, are influenced by the nature of the peripheral substituents and the central metal ion. For example, the introduction of ethenyl and carboxyethyl groups can enhance solubility in organic solvents, while the incorporation of a metal center can improve thermal stability.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and redox potential, are determined by the porphyrin core, the nature of the peripheral substituents, and the metal center. The electronic structure of the porphyrin, influenced by these factors, dictates its ability to engage in electron transfer reactions, binding affinity for various substrates, and photochemical behavior.
- Ivanova et al. (2014) explored the synthesis and spectrophotometric study of porphyrin derivatives, highlighting the impact of structural factors on their reactivity (Ivanova et al., 2014).
- Ghosh et al. (2013) described the synthesis and structural characterization of a rhenium(I) tricarbonyl complex of a selenaporphyrin, offering insights into the coordination chemistry of porphyrins (Ghosh, Gonnade, & Ravikanth, 2013).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The crystal structure of similar compounds has been extensively studied, providing valuable insights into their molecular architecture. For instance, Pajunen, Stapelbroek-Möllmann, and Hynninen (1996) investigated the structure of a related compound, revealing details about its subrings and crystal packing dominated by π-π interactions (Pajunen, Stapelbroek-Möllmann, & Hynninen, 1996).
Spectroscopic and Photophysical Properties : The spectroscopic and photophysical properties of these compounds are of great interest. For example, Faure et al. (2004) explored the singlet-singlet energy transfer in cofacial bisporphyrins, a study that is essential for understanding their potential applications in fields like photophysics and photochemistry (Faure, Stern, Guilard, & Harvey, 2004).
Electrochemical Applications : Some derivatives of this compound are used in electrochemical studies, such as the research by Dias et al. (2002), who investigated cobalt(II) hematoporphyrin IX and protoporphyrin IX complexes immobilized on titanium(IV) oxide for oxygen reduction studies (Dias, Gushikem, Ribeiro, & Benvenutti, 2002).
Catalytic Activity and Synthesis : The catalytic properties and synthesis of these compounds are also a significant research area. Pessôa and Gushikem (2001) studied cobalt porphyrins immobilized on niobium(V) oxide for the catalytic reduction of dioxygen, demonstrating their potential in catalysis (Pessôa & Gushikem, 2001).
Biomedical Research : These compounds find applications in biomedical research as well. For instance, Pellerito et al. (2005) synthesized new organotin(IV) chlorin derivatives and investigated their cytotoxic activity, which is crucial for understanding their biomedical applications (Pellerito, D'Agati, Fiore, Mansueto, Mansueto, Stocco, Nagy, & Pellerito, 2005).
Liquid Crystal Research : The use of these compounds in the development of liquid crystals is also notable. Castella, López-Calahorra, Velasco, and Finkelmann (2002) reported the synthesis and liquid crystalline properties of a new asymmetrically tetrasubstituted porphyrin, highlighting its potential in this field (Castella, López-Calahorra, Velasco, & Finkelmann, 2002).
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.ClH.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNXKQFLDNSNDN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClCoN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3733435 | |
CAS RN |
102601-60-5 | |
| Record name | Protoporphyrin IX cobalt chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



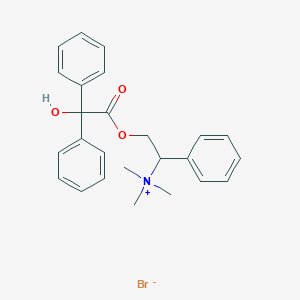
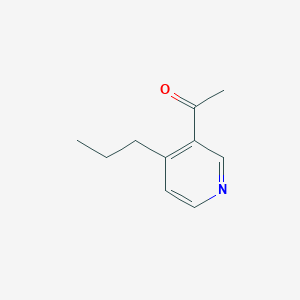
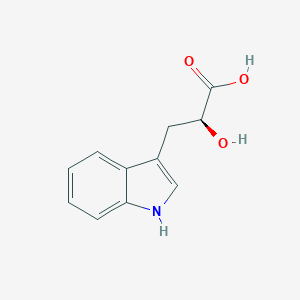

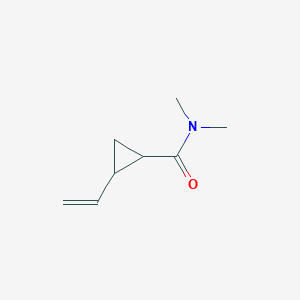
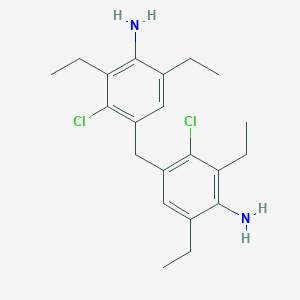
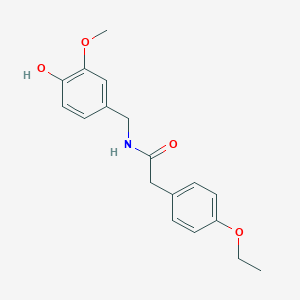
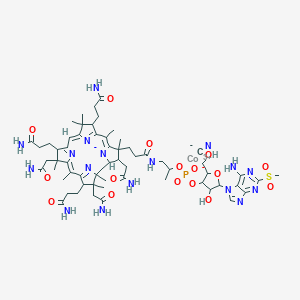
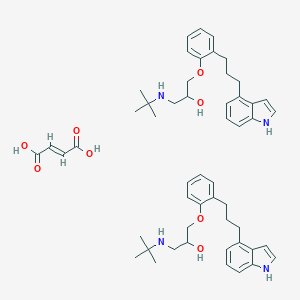
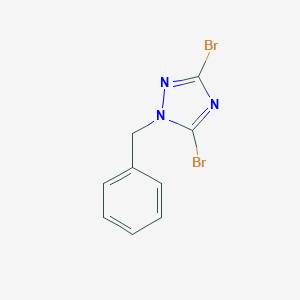
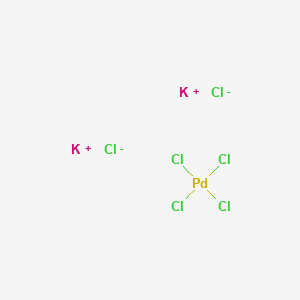
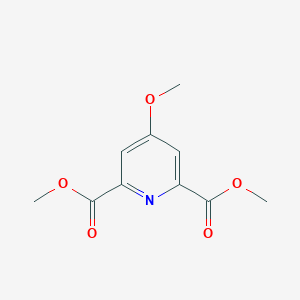
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
